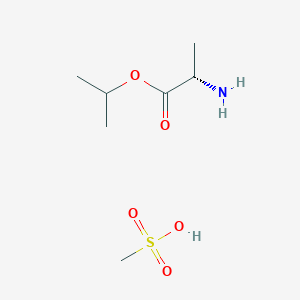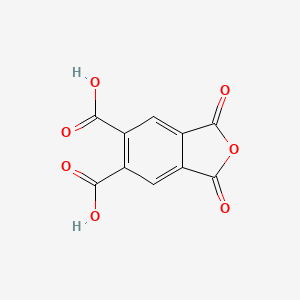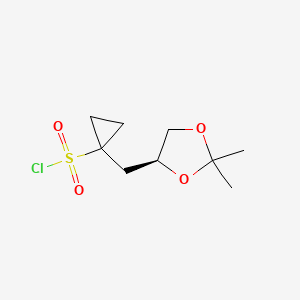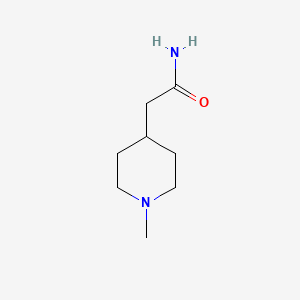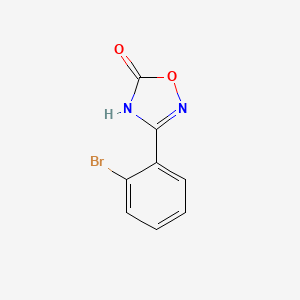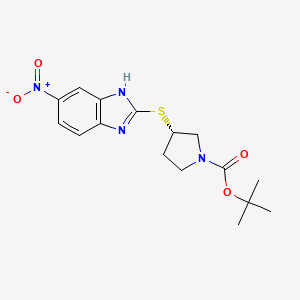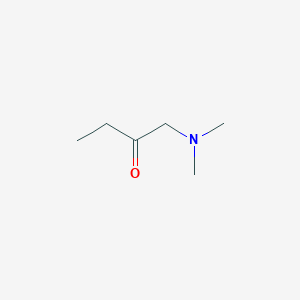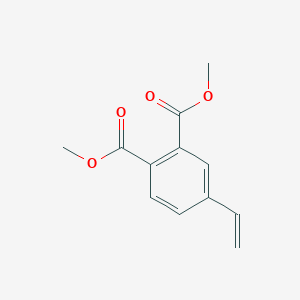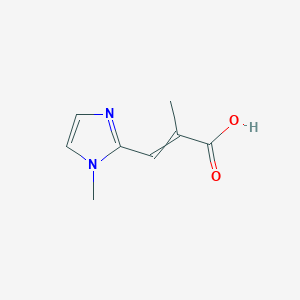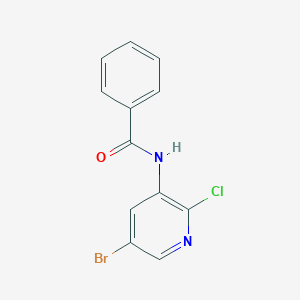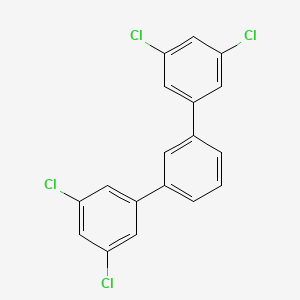
1,3-Bis(3,5-dichlorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3,5-dichlorophenyl)benzene is an organic compound with the molecular formula C18H10Cl4. It is a derivative of benzene, where two benzene rings are substituted with dichlorophenyl groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,5-dichlorophenyl)benzene typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and benzene.
Catalyst: A suitable catalyst such as aluminum chloride (AlCl3) is used to facilitate the reaction.
Reaction Conditions: The reaction is conducted at a temperature range of 60-80°C for several hours.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The industrial production also incorporates advanced purification methods such as column chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3,5-dichlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, quinones, and dihydro compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Bis(3,5-dichlorophenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3,5-dichlorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules and pathways. The presence of chlorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzamide: Similar in structure but with an amide group instead of a benzene ring.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropenyl group, making it more reactive.
3,5-Dichlorobenzonitrile: Contains a nitrile group, which imparts different chemical properties
Uniqueness
1,3-Bis(3,5-dichlorophenyl)benzene is unique due to its symmetrical structure and the presence of two dichlorophenyl groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C18H10Cl4 |
|---|---|
Poids moléculaire |
368.1 g/mol |
Nom IUPAC |
1,3-dichloro-5-[3-(3,5-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-2-1-3-12(4-11)14-7-17(21)10-18(22)8-14/h1-10H |
Clé InChI |
VAPVGTTWNBJHDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



